(S)-3-Boc-aminobutylamine hydrochloride
CAS No.:
Cat. No.: VC13529480
Molecular Formula: C9H21ClN2O2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H21ClN2O2 |
|---|---|
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H/t7-;/m0./s1 |
| Standard InChI Key | XUYGIQRFKIJQGF-FJXQXJEOSA-N |
| Isomeric SMILES | C[C@@H](CCN)NC(=O)OC(C)(C)C.Cl |
| SMILES | CC(CCN)NC(=O)OC(C)(C)C.Cl |
| Canonical SMILES | CC(CCN)NC(=O)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Physicochemical Properties
(S)-3-Boc-aminobutylamine hydrochloride is systematically named as (S)-(3-Amino-1-methylpropyl)-carbamic acid 1,1-dimethylethyl ester hydrochloride. Its molecular structure features a secondary amine protected by a Boc group, which enhances stability during synthetic procedures . Key physicochemical characteristics are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.27 (free base) + 36.46 (HCl) = 224.73 g/mol |
| Appearance | Pale brown solid |
| Melting Point | 180–183°C |
| Solubility | Slightly soluble in DMSO and methanol |
| Storage Conditions | 4°C |
The Boc group’s electron-withdrawing nature stabilizes the amine against nucleophilic attack, while the hydrochloride salt improves crystallinity and handling . The compound’s chirality at the C3 position is critical for its role in asymmetric synthesis, as enantiopurity directly influences the biological activity of downstream products .
Synthetic Methodologies
Direct Synthesis from Chiral Precursors
The synthesis of (S)-3-Boc-aminobutylamine hydrochloride typically begins with chiral precursors to retain stereochemical integrity. A common approach involves:
-
Boc Protection: Reacting (S)-3-aminobutylamine with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine to form the Boc-protected intermediate .
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
This method ensures high enantiomeric excess (>99%) but requires stringent control of reaction conditions to avoid racemization .
Iron-Catalyzed 1,3-Nitrogen Migration
A novel two-step protocol for Boc-protected amines, reported by recent studies, involves:
-
Azanyl Ester Formation: Coupling carboxylic acids with BocNHOH (tert-butyl aminocarbonate) to form acyloxycarbamates.
-
Iron-Catalyzed Migration: Using iron catalysts to induce 1,3-nitrogen migration, yielding enantiomerically enriched Boc-protected amines .
While this method is primarily applied to α-amino acids, its principles may be adaptable to (S)-3-Boc-aminobutylamine hydrochloride synthesis, particularly for introducing deuterium labels or modifying side chains .
Applications in Drug Discovery
Macrocyclic Hsp90 Inhibitors
(S)-3-Boc-aminobutylamine hydrochloride is a key intermediate in synthesizing macrocyclic Hsp90 inhibitors, which disrupt cancer cell proliferation by inhibiting the chaperone protein Hsp90 . These inhibitors exhibit enhanced metabolic stability compared to their acyclic counterparts, attributed to the rigid macrocyclic structure . For example, derivatives of this compound have shown nanomolar IC values in breast and prostate cancer cell lines .
Peptide Modification and Bioconjugation
The Boc group’s orthogonality allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling site-specific modifications in peptide synthesis . This property is exploited in:
-
Antibody-Drug Conjugates (ADCs): Incorporating the compound as a linker to improve payload solubility.
-
Protease-Resistant Peptides: Enhancing stability by introducing non-natural amino acids .
Comparative Analysis with Related Boc-Protected Amines
The stereochemical configuration of (S)-3-Boc-aminobutylamine hydrochloride distinguishes it from piperidine derivatives, enabling unique interactions in biological targets . Its linear structure contrasts with cyclic analogs, offering flexibility in macrocycle formation .
Future Directions
Emerging applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume